1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.
Preparation Methods
The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and disease mechanisms.
Medicine: Its potential as a drug candidate for treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors, is of particular interest.
Mechanism of Action
The mechanism by which 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biological pathways. For example, the compound may inhibit the fibroblast growth factor receptor, which plays a role in cell proliferation and cancer progression .
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehydehydrochloride can be compared with other heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds also exhibit biological activities, including antimicrobial and kinase inhibitory properties.
Pyrazolopyridines: Known for their biomedical applications, these compounds share structural similarities and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-5-6-3-7-1-2-9-8(7)10-4-6;/h3-5H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAPANPUVJRMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287344-39-0 |
Source
|
Record name | 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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